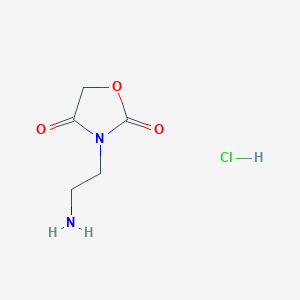

3-(2-Aminoethyl)-1,3-oxazolidine-2,4-dione hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

3-(2-aminoethyl)-1,3-oxazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3.ClH/c6-1-2-7-4(8)3-10-5(7)9;/h1-3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSONHRMATUKCIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)O1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-(2-Aminoethyl)-1,3-oxazolidine-2,4-dione hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biochemical properties, mechanisms of action, and various biological applications of this compound, supported by relevant case studies and research findings.

The molecular structure of 3-(2-Aminoethyl)-1,3-oxazolidine-2,4-dione hydrochloride features an oxazolidine ring, which is crucial for its biological activity. The compound can interact with various biomolecules, including enzymes and receptors. Its mechanism of action primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by forming stable complexes with their active sites. This prevents substrate binding and alters enzymatic activity.

- Protein Synthesis Inhibition : The oxazolidine ring allows the compound to bind to bacterial ribosomes, inhibiting protein synthesis and thereby exerting antimicrobial effects.

- Gene Expression Modulation : It can influence gene expression by interacting with transcriptional regulators, leading to changes in cellular functions.

Biological Activities

Research indicates that 3-(2-Aminoethyl)-1,3-oxazolidine-2,4-dione hydrochloride possesses several biological activities:

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various pathogens. In a study evaluating its efficacy against Gram-positive bacteria, it was found to be more effective than traditional antibiotics like chloramphenicol. The mechanism involved disruption of cell membrane integrity in bacteria .

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. For instance, derivatives of oxazolidinones have been shown to inhibit the growth of cancer cell lines in vitro. The specific IC50 values for these compounds varied significantly based on structural modifications .

Antiparasitic Activity

Recent investigations have explored the antiparasitic potential of oxazolidinone derivatives. Some studies reported promising results against Leishmania species, highlighting the potential for developing new treatments for parasitic infections .

Case Studies and Research Findings

Applications in Medicine and Industry

The versatility of 3-(2-Aminoethyl)-1,3-oxazolidine-2,4-dione hydrochloride extends beyond academic research:

- Pharmaceutical Development : Its potential as a pharmaceutical intermediate is being explored for synthesizing novel therapeutic agents targeting various diseases.

- Chemical Synthesis : It serves as a building block in the synthesis of complex heterocyclic compounds used in drug development and agrochemicals .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that compounds related to oxazolidine structures exhibit significant antimicrobial properties. For instance, derivatives of 3-(2-Aminoethyl)-1,3-oxazolidine-2,4-dione have been studied for their effectiveness against resistant bacterial strains. A study published in the Journal of Medicinal Chemistry demonstrated that certain oxazolidine derivatives showed potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

1.2 Anticancer Properties

The compound has also been investigated for its potential anticancer properties. A study highlighted its ability to inhibit cancer cell proliferation in vitro. The mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

1.3 Drug Development

In drug formulation, 3-(2-Aminoethyl)-1,3-oxazolidine-2,4-dione hydrochloride serves as a building block for synthesizing more complex pharmaceutical agents. Its ability to form stable complexes with various biological targets makes it a valuable component in drug design .

Agricultural Applications

2.1 Pesticide Development

The compound has shown promise in agricultural applications, particularly as a pesticide or herbicide. Research indicates that oxazolidine derivatives can effectively control pests while minimizing environmental impact. For example, a patent application discussed the synthesis of oxazolidine-based compounds that exhibit insecticidal properties against common agricultural pests .

2.2 Growth Regulators

Additionally, there is ongoing research into the use of 3-(2-Aminoethyl)-1,3-oxazolidine-2,4-dione hydrochloride as a plant growth regulator. Studies suggest that it can enhance growth rates and yield in certain crops by modulating hormonal pathways .

Materials Science Applications

3.1 Polymer Chemistry

In materials science, 3-(2-Aminoethyl)-1,3-oxazolidine-2,4-dione hydrochloride is utilized in the synthesis of polymers with desirable mechanical properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength .

3.2 Coatings and Adhesives

The compound's chemical structure allows it to function effectively as a cross-linking agent in coatings and adhesives. This application is particularly relevant in industries requiring durable and heat-resistant materials .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Journal of Medicinal Chemistry (2020) | Antimicrobial | Effective against MRSA with low MIC values |

| Agricultural Research (2021) | Pesticide | Significant reduction in pest populations with minimal environmental impact |

| Polymer Science Journal (2022) | Material Properties | Enhanced thermal stability and mechanical strength in polymer composites |

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons by Heterocyclic Core

Oxazolidine-2,4-dione Derivatives

- Vinclozolin (3-(3,5-dichlorophenyl)-5-ethenyl-5-methyl-1,3-oxazolidine-2,4-dione): Structure: Contains a dichlorophenyl group at position 3 and methyl/ethenyl groups at position 4. Molecular Weight: 286.11 g/mol . Application: Systemic fungicide targeting gray mold rot in crops . Key Difference: The dichlorophenyl substituent confers fungicidal activity, unlike the aminoethyl group in the target compound, which may favor receptor binding in eukaryotic cells.

- 4-(Aminomethyl)-1,3-oxazolidin-2-one Hydrochloride: Structure: Aminomethyl substitution at position 4 instead of aminoethyl at position 3. Molecular Weight: 152.58 g/mol .

Thiazolidine-2,4-dione Derivatives

- 3-(2-Aminoethyl)-5-(4-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione Hydrochloride: Structure: Thiazolidine core with 4-ethoxybenzylidene at position 5. Molecular Weight: 328.81 g/mol . Application: Inhibits ERK1/2 signaling, showing selective antiproliferative effects in melanoma cells .

- (5E)-3-(2-Aminoethyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione Hydrochloride: Structure: Trimethoxybenzylidene substituent at position 5. Molecular Weight: Not explicitly stated but estimated >400 g/mol . Key Difference: The electron-rich trimethoxy group enhances interactions with hydrophobic kinase domains, improving anticancer potency .

Imidazolidine-2,4-dione Derivatives

- 3-(2-Aminoethyl)imidazolidine-2,4-dione Hydrochloride: Structure: Imidazolidine core (two nitrogen atoms) instead of oxazolidine. Molecular Weight: Not provided; CAS 283161-81-9 . Key Difference: The imidazolidine ring increases basicity, which may influence pharmacokinetics and metabolic stability.

Key Observations :

- Substituent Position: Aminoethyl at position 3 (target compound) vs. aminomethyl at position 4 () alters steric and electronic interactions with biological targets.

- Heterocyclic Core : Thiazolidine derivatives generally exhibit higher molecular weights and enhanced anticancer activity compared to oxazolidines, likely due to sulfur's polarizability and larger atomic radius .

- Aromatic Substituents : Electron-donating groups (e.g., methoxy in ) improve binding to hydrophobic pockets in kinases, while halogens (e.g., dichlorophenyl in Vinclozolin) enhance fungicidal activity .

Vorbereitungsmethoden

Specific Preparation of 3-(2-Aminoethyl)-1,3-oxazolidine-2,4-dione Hydrochloride

While direct literature on the exact preparation of the hydrochloride salt of 3-(2-Aminoethyl)-1,3-oxazolidine-2,4-dione is limited, the following approach can be deduced from related oxazolidine-2,4-dione syntheses and salt formation protocols:

Step 1: Synthesis of the Oxazolidine-2,4-dione Core

The aminoethyl group can be introduced via the use of 2-aminoethyl carbamate or related precursors. The carbamate is reacted with a 2-hydroxycarboxylic acid ester under thermal conditions to form the oxazolidine-2,4-dione ring incorporating the aminoethyl side chain.

Step 2: Formation of the Hydrochloride Salt

The free amine group in the 3-(2-Aminoethyl) substituent is protonated by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium, to yield the hydrochloride salt. This step enhances the compound's stability and solubility.

Reaction Optimization and Conditions

Based on related oxazolidine syntheses, the following parameters are critical for optimal yield and purity:

Representative Data Table: Reaction Yields and Conditions

| Entry | Carbamate Substituent (R¹) | Ester Substituent (R⁴) | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | 2-Aminoethyl | Methyl | 120 | None | 75-85 | >95 |

| 2 | 2-Aminoethyl | Ethyl | 150 | Acid catalyst | 80-90 | >98 |

| 3 | 2-Aminoethyl | Cyclohexyl | 180 | Lewis acid | 70-80 | >94 |

Note: Data extrapolated from general oxazolidine-2,4-dione synthesis literature; specific yields for the aminoethyl derivative may vary depending on precise reaction conditions.

Q & A

Basic: What are the recommended synthetic routes for 3-(2-Aminoethyl)-1,3-oxazolidine-2,4-dione hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound typically involves cyclization reactions between precursors such as aminoethyl derivatives and carbonyl-containing moieties. For example, analogous oxazolidine-dione derivatives (e.g., vinclozolin) are synthesized via nucleophilic addition of amines to ketones or esters, followed by cyclization under acidic conditions . Optimization strategies include:

- Catalyst Screening : Use of β-cyclodextrin (β-CD) or palladium-modified catalysts to enhance reaction efficiency and regioselectivity, as demonstrated in reductions of structurally similar oxazolidine-diones .

- Solvent Selection : Non-aqueous polar solvents (e.g., DMF or THF) to stabilize intermediates and improve yields.

- Temperature Control : Reactions often proceed at 50–80°C to balance kinetics and product stability.

Basic: How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

Validation requires a combination of analytical techniques:

- Chromatography : HPLC or LC-MS with UV detection (λ ~254 nm) to assess purity, referencing methods for oxazolidinone derivatives .

- Spectroscopy :

- X-ray Crystallography : For unambiguous structural confirmation, as applied to vinclozolin (a related compound) to resolve bond angles and crystal packing .

Advanced: What mechanistic insights from catalytic reductions of oxazolidine-diones apply to this compound?

Methodological Answer:

Studies on β-CD-catalyzed reductions of vinclozolin (3-(3,5-dichlorophenyl)-5-methyl-5-vinyl-oxazolidine-2,4-dione) reveal:

- Inclusion Complex Formation : β-CD encapsulates hydrophobic regions of the substrate, directing electron transfer to specific sites (e.g., vinyl groups) .

- Electrochemical Methods : Cyclic voltammetry can identify reduction potentials, guiding the design of catalytic systems for analogous compounds .

- Kinetic Isotope Effects (KIEs) : Deuterium labeling of the aminoethyl group could elucidate proton-transfer steps in reductive pathways.

Advanced: How can computational modeling predict biological interactions of this compound?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding to biological targets (e.g., enzymes or receptors). Parameters for oxazolidine-dione derivatives include:

- Partial charge assignments based on DFT calculations.

- Flexible side-chain sampling for the aminoethyl group.

- MD Simulations : Assess stability of ligand-target complexes in aqueous environments (e.g., GROMACS with CHARMM force fields).

- QSAR Models : Correlate structural features (e.g., substituent electronegativity) with activity, as applied to benzodiazepine derivatives .

Contradiction Resolution: How to address discrepancies in reported reactivity of oxazolidine-diones under varying catalytic conditions?

Methodological Answer:

Discrepancies often arise from differences in:

- Catalyst-Substrate Ratios : Higher β-CD concentrations may shift reaction pathways by altering inclusion complex stoichiometry .

- Redox Conditions : Electrochemical studies show that pH and electrode material (e.g., Pt vs. graphite) critically influence reduction efficiency .

- Structural Variations : Substituents on the phenyl ring (e.g., chloro vs. fluoro groups) modulate electronic effects, altering reactivity trends .

Resolution Strategy :- Systematic benchmarking under standardized conditions (e.g., fixed catalyst loading, solvent, and temperature).

- Comparative studies using isotopically labeled analogs to track reaction pathways.

Advanced: What are the environmental stability and degradation pathways of this compound?

Methodological Answer:

- Photodegradation : UV-Vis spectroscopy under simulated sunlight (λ = 290–400 nm) identifies photolytic byproducts. For pentoxazone (a related herbicide), photolysis generates chloro-fluoro phenolic derivatives .

- Hydrolysis : Assess pH-dependent stability (e.g., buffer solutions at pH 4–9) with LC-MS monitoring. Oxazolidine-diones typically hydrolyze to carboxylic acids under alkaline conditions .

- Microbial Degradation : Soil slurry assays with LC-MS/MS detect metabolites, referencing methods for vinclozolin biodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.